Example: A possible synthesis of a similar cyclic sulfonamide could involve reacting a cyclic amine, such as cyclohexylamine, with a sulfonyl chloride, like 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group and amide coupling with a pyrrolidinone carboxylic acid derivative. [] (This example refers to general synthetic procedures commonly employed for such compounds and not specifically to the compound .)
Molecular Structure Analysis
Example: Analysis of the molecular structure of a hypothetical cyclic sulfonamide could reveal a planar arrangement of the aromatic ring and the sulfonamide group, with the cyclohexyl ring adopting a chair conformation. [] (This is a generalized example and does not refer to the specific compound ).
Mechanism of Action
Example: If the hypothetical cyclic sulfonamide were found to be a receptor antagonist, its mechanism of action could involve binding to the receptor's active site, preventing the binding of its natural ligand. [] (This is a hypothetical example and not related to the specific compound ).
Physical and Chemical Properties Analysis
Example: A hypothetical cyclic sulfonamide could be a white crystalline solid with a melting point of 150°C and good solubility in organic solvents like DMSO. [] (This is a hypothetical example and does not refer to the specific compound ).
Applications
Example: A cyclic sulfonamide, if found to inhibit a specific enzyme, could be used in enzymatic assays to study the enzyme's activity and kinetics. It could also serve as a starting point for developing more potent and selective inhibitors. [] (This is a hypothetical example and does not pertain to the specific compound you inquired about).
Related Compounds
Compound Description: This compound is described as a first active ingredient in a pharmaceutical composition, often combined with a second active ingredient for therapeutic purposes. [] The second ingredient can be selected from a wide range of drug classes, including non-steroidal glucocorticoid receptor agonists, antioxidants, chemokine receptor antagonists, corticosteroids, and others. [] The composition is suggested for the modulation of beta2-adrenoceptors. []
Relevance: While structurally distinct from 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide, both compounds are explored for their potential pharmaceutical applications. [, ] They both contain a cyclohexyl group, suggesting potential similarities in their interactions with biological targets. Additionally, both compounds feature complex amide and heterocyclic functionalities, placing them within a similar chemical space.
Compound Description: TMI-1 is a dual tumor necrosis factor-α-converting enzyme (TACE) and matrix metalloproteinase (MMP) inhibitor. [] It demonstrates nanomolar IC50 values against TACE and several MMPs in vitro. [] TMI-1 effectively inhibits lipopolysaccharide (LPS)-induced TNF-α secretion at submicromolar concentrations in various cell-based assays, including human whole blood. [] Importantly, it also inhibits TNF-α secretion in human synovium tissue explants from patients with rheumatoid arthritis. [] In vivo studies show that TMI-1 potently reduces clinical severity scores in mouse models of collagen-induced arthritis (CIA), both prophylactically and therapeutically. []
Relevance: TMI-1, like 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide, contains a sulfonamide group. [, ] This shared structural motif suggests potential similarities in their binding properties and potential for interacting with similar biological targets. Furthermore, both compounds are investigated for their therapeutic potential in inflammatory diseases, emphasizing a shared interest in their biological activities.
Compound Description: SSR149415 is characterized as a potent, selective, and orally active vasopressin V1b receptor antagonist. [, ] It exhibits nanomolar affinity for both animal and human V1b receptors while showing much lower affinity for V1a, V2, and oxytocin receptors. [] In vitro, SSR149415 acts as a full antagonist, effectively inhibiting AVP-induced calcium increase in cells expressing rat or human V1b receptors. [] In vivo, it inhibits AVP-induced corticotropin release and displays anxiolytic-like activity in a mouse model of anxiety. []
Relevance: Both SSR149415 and 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide feature a sulfonamide moiety within their structures. [, ] This structural similarity suggests potential commonalities in their binding interactions with biological targets, although they target different receptor systems. Moreover, both compounds highlight the versatility of the sulfonamide functional group in drug discovery for diverse therapeutic areas.
Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. [] It demonstrates efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. [] In these models, MF498 effectively inhibits inflammation with similar efficacy to a selective cyclooxygenase-2 inhibitor. [] It also relieves osteoarthritis-like pain, comparable to a nonsteroidal anti-inflammatory drug and a selective microsomal prostaglandin E synthase-1 inhibitor. [] Additionally, MF498 is well-tolerated in rat models of gastrointestinal toxicity, causing no mucosal damage. []
Relevance: Like 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide, MF498 contains a sulfonamide functional group, suggesting a shared potential for binding to similar target classes. [, ] Additionally, both compounds are investigated for their potential in treating inflammatory conditions, highlighting a common interest in their therapeutic applications.
Compound Description: This compound, also known as TMI-1, is characterized as a novel dual inhibitor of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloprotease (MMP). [] It exhibits nanomolar IC50 values against TACE and several MMPs in in vitro studies. [] The compound effectively inhibits LPS-induced TNF-α secretion at sub-micromolar concentrations in different cell-based assays, including human whole blood. [] Notably, TMI-1 also potently inhibits TNF-α secretion from human synovium tissue explants derived from RA patients. [] In vivo studies demonstrate that TMI-1 exhibits high efficacy in reducing clinical severity scores in both prophylactic and therapeutic mouse models of collagen-induced arthritis (CIA). []
Relevance: This compound shares the key structural feature of a sulfonamide group with 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide. [, ] This shared moiety suggests that both compounds might have similar binding properties and interact with related biological targets, despite targeting different pathways. Moreover, both TMI-1 and 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide are investigated for their potential therapeutic benefits in inflammatory diseases, indicating a common research focus on their biological activities.
Compound Description: This compound is part of a series of 2-methyl-5-nitro-N-(4-(3-(2-oxo-6-phenyl-1,2,5,6- tetrahydropyrimidin-4-yl)phenoxy)phenyl)benzenesulfonamide derivatives synthesized and studied for their antimicrobial activity. [, ] The synthesis involves multiple steps, starting from the reaction of 4-chloroaniline with 1-(4-hydroxyphenyl)-ethanone. [, ] The final product is then tested against various bacterial species, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, to evaluate its potential as an antimicrobial agent. [, ]
Relevance: 2-methyl-5-nitro-N-(4-(3-(2-oxo-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl)phenoxy)phenyl)benzenesulfonamide shares the sulfonamide functional group with 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide. [, , ] This structural similarity suggests a potential for common binding interactions with specific target classes, even though their intended applications might differ.
Compound Description: This compound, also known as ZENECA ZD3523, is a potent and orally active leukotriene receptor antagonist. [] It demonstrates high affinity for leukotriene receptors, binding with a Ki of 0.42 nM in guinea pig lung membranes. [] Furthermore, it effectively inhibits LTD4-induced bronchoconstriction in guinea pigs with an oral ED50 of 1.14 μmol/kg. [] The compound exhibits high selectivity for leukotriene receptors, as demonstrated in a variety of functional assays. []
Relevance: This compound, like 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide, contains a sulfonamide group, suggesting they may share similar binding properties despite targeting different receptor systems. [, ] Both compounds highlight the significance of the sulfonamide group in drug discovery, showcasing its versatility in developing therapeutics for various conditions.
Compound Description: This compound exhibits promising antibacterial and antifungal activities. [] Specifically, it displays antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 25 mg/mL. [] Moreover, it demonstrates antifungal activity against Candida albicans and Aspergillus niger. []
Relevance: While not directly containing a sulfonamide group like 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide, compound 5b shares several key structural features. [, ] Both compounds have a cyclohexyl group and a benzamide moiety, suggesting potential similarities in their overall shape and pharmacophore. Additionally, both compounds are explored for their potential as antimicrobial agents, indicating a shared interest in their biological activities against infectious pathogens.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.